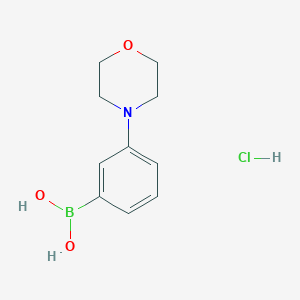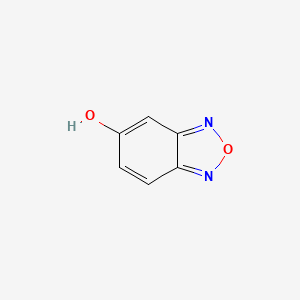
5-Hidroxibenzofurazán
Descripción general
Descripción
5-Hydroxybenzofurazan is a heterocyclic organic compound that belongs to the benzofurazan family It is characterized by a benzene ring fused to a furan ring with a hydroxyl group at the 5-position
Aplicaciones Científicas De Investigación
5-Hydroxybenzofurazan has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
5-Hydroxybenzofurazan, a derivative of benzofuran, primarily targets hydroxide ions . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The initial reaction of 5-Hydroxybenzofurazan with its target, hydroxide ions, occurs at the 5-position to give an anionic σ-adduct . In the case of 4-nitrobenzofurazan, oxidation of the anionic adduct yields 4-nitro-5-hydroxybenzofurazan .
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxybenzofurazan involve the formation of an anionic σ-adduct at the 5-position . This process is followed by oxidation, yielding 4-nitro-5-hydroxybenzofurazan . The rearrangement of the 5-hydroxy adduct to the thermodynamically more stable 7-hydroxy adduct, possibly by a Boulton–Katritzky mechanism, precedes oxidation .
Pharmacokinetics
Benzofuran derivatives are known to have a broad range of clinical uses, indicating diverse pharmacological activities .
Result of Action
The result of the action of 5-Hydroxybenzofurazan is the formation of 4-nitro-5-hydroxybenzofurazan through the oxidation of an anionic adduct . This process may have potential implications in various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action environment can significantly influence the efficacy and stability of 5-Hydroxybenzofurazan. For instance, the presence of hydroxide ions is crucial for the initial reaction to form an anionic σ-adduct . .
Análisis Bioquímico
Biochemical Properties
5-Hydroxybenzofurazan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxide ions, where it forms an anionic σ-adduct . This interaction is crucial for its oxidative substitution reactions. Additionally, 5-Hydroxybenzofurazan is used as a scaffold to develop drugs for cancer, indicating its potential in enzyme inhibition and activation .
Cellular Effects
5-Hydroxybenzofurazan has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, benzofuran derivatives, including 5-Hydroxybenzofurazan, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are mediated through various cellular mechanisms, including the modulation of signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of 5-Hydroxybenzofurazan involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound forms an anionic σ-adduct with hydroxide ions, which is then oxidized to yield 4-nitro-5-hydroxybenzofurazan . This reaction highlights its ability to undergo oxidative substitution, which is essential for its biochemical activity. Additionally, 5-Hydroxybenzofurazan’s potential as a scaffold for developing cancer drugs suggests its involvement in modulating gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxybenzofurazan change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 5-Hydroxybenzofurazan, exhibit strong biological activities over time, making them valuable for long-term biochemical research
Dosage Effects in Animal Models
The effects of 5-Hydroxybenzofurazan vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-tumor and anti-oxidative activities. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels of 5-Hydroxybenzofurazan in animal models need to be carefully studied to determine its safe and effective dosage range .
Metabolic Pathways
5-Hydroxybenzofurazan is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels. For example, the biosynthesis of phenolic compounds, including hydroxybenzoic acids, involves complex metabolic pathways that 5-Hydroxybenzofurazan may participate in . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Hydroxybenzofurazan within cells and tissues are essential for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments. Detailed studies on the transport mechanisms of 5-Hydroxybenzofurazan are necessary to understand its distribution and effects within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzofurazan typically involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid. The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles results in the formation of furo[3,2-f]coumarin-1-carboxylic acids derivatives . Another method involves the bromination of 2,3-disubstituted 5-hydroxybenzofurans with dioxane dibromide, which occurs at position 6 .
Industrial Production Methods: Industrial production methods for 5-Hydroxybenzofurazan are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxybenzofurazan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to participate in nucleophilic aromatic substitution (SNAr) reactions with secondary cyclic amines such as pyrrolidine, piperidine, and morpholine .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like dioxane dibromide and hetarylacetonitriles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofurans and furo[3,2-f]coumarin derivatives .
Comparación Con Compuestos Similares
5-Methoxybenzofuran: Similar in structure but with a methoxy group instead of a hydroxyl group.
5-Nitrobenzofuran: Contains a nitro group at the 5-position, which significantly alters its chemical properties.
5-Hydroxybenzofuran: Lacks the additional nitrogen atom present in 5-Hydroxybenzofurazan.
Uniqueness: 5-Hydroxybenzofurazan is unique due to its hydroxyl group at the 5-position and the presence of a nitrogen atom in the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2,1,3-benzoxadiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXFOSVCYYHADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371426 | |
| Record name | 5-Hydroxybenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-09-2 | |
| Record name | 5-Hydroxybenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 768-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research indicate about the stability of 5-hydroxybenzofurazan?
A2: The research highlights a critical safety concern: 5-hydroxybenzofurazan exhibits a low onset temperature of decomposition []. This means it readily decomposes, releasing a substantial amount of energy even at relatively low temperatures. This characteristic makes it unsuitable for large-scale synthesis and necessitates alternative routes for producing related compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



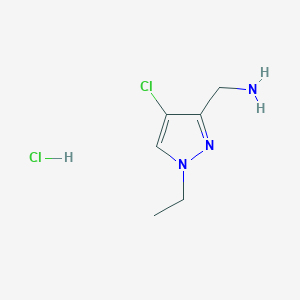

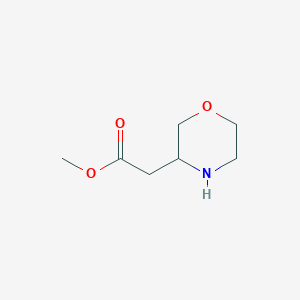



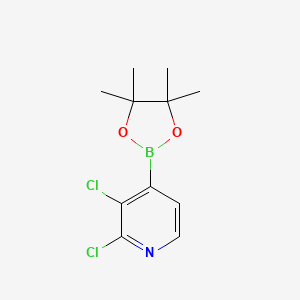

![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)

